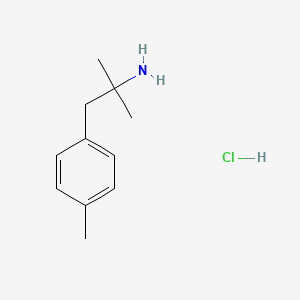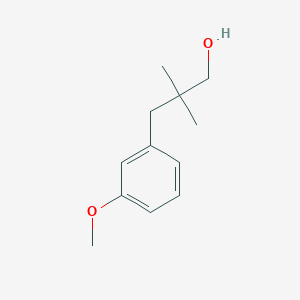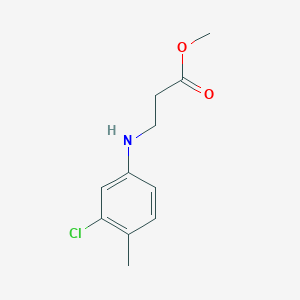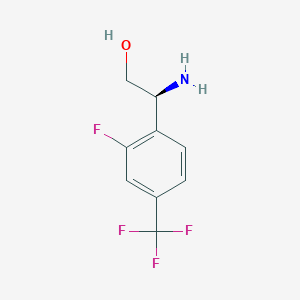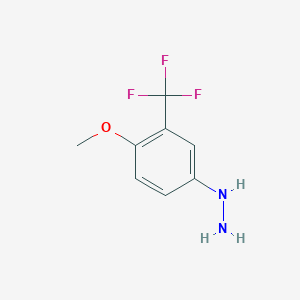![molecular formula C14H22ClNO B13518860 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride is a synthetic organic compound with the chemical formula C14H22ClNO. It is known for its unique structure, which includes an azepane ring substituted with a methoxyphenylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with azepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azepane ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides are used under conditions such as reflux in an organic solvent.
Major Products Formed
Oxidation: Formation of 2-[(2-hydroxyphenyl)methyl]azepane.
Reduction: Formation of 2-[(2-methoxyphenyl)methyl]piperidine.
Substitution: Formation of 2-[(2-halophenyl)methyl]azepane or 2-[(2-alkylphenyl)methyl]azepane.
科学的研究の応用
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses. The exact molecular pathways involved are still under investigation, but it is thought to involve modulation of neurotransmitter release or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
- **2-[(2-Hydroxyphenyl)methyl]azepane
- **2-[(2-Chlorophenyl)methyl]azepane
- **2-[(2-Methylphenyl)methyl]azepane
Uniqueness
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents such as hydroxyl, chloro, or methyl groups. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
特性
分子式 |
C14H22ClNO |
|---|---|
分子量 |
255.78 g/mol |
IUPAC名 |
2-[(2-methoxyphenyl)methyl]azepane;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-9-5-4-7-12(14)11-13-8-3-2-6-10-15-13;/h4-5,7,9,13,15H,2-3,6,8,10-11H2,1H3;1H |
InChIキー |
RWSFQJRLLGLOHM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC2CCCCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


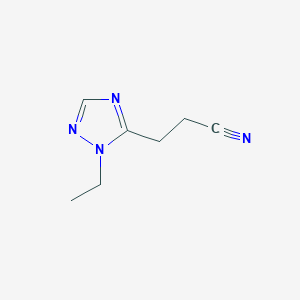


![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)


